L-693,403 Maleate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-693,403 Maleate is a high affinity sigma ligand with excellent selectivity over the dopamine D2 receptor. It is known for its potential in physiological disease research and has been widely studied for its biological activity .

準備方法

The synthesis of L-693,403 Maleate involves multiple steps. One of the synthetic routes includes the reaction of pyridine, 1,2,3,6-tetrahydro-4-(2-phenylethyl)-1-(phenylmethyl)- with phosphoric acid for 80 hours under heating conditions . The industrial production methods are not widely documented, but the compound is typically synthesized in laboratory settings for research purposes.

化学反応の分析

L-693,403 Maleate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

L-693,403 Maleate has a wide range of scientific research applications:

Chemistry: It is used as a high affinity sigma ligand in various chemical studies.

Biology: It is studied for its interaction with sigma receptors and its potential effects on cellular processes.

Industry: It is used in the development of new pharmaceuticals and research chemicals

作用機序

L-693,403 Maleate exerts its effects by binding to sigma receptors, which are involved in various cellular processes. The molecular targets include sigma-1 and sigma-2 receptors, and the pathways involved are related to neurotransmission and cellular signaling .

類似化合物との比較

L-693,403 Maleate is unique due to its high affinity and selectivity for sigma receptors. Similar compounds include:

- 1’-Benzyl-3,4-dihydrospiro[1H-indene-1,4’-piperidine]

- N-1’-Benzyl-3,4-dihydrospiro[1H-indene-1,4’-piperidine]

- Spiropiperidines

These compounds share structural similarities but differ in their affinity and selectivity for sigma receptors .

生物活性

L-693,403 Maleate is a compound that has garnered attention in the field of pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily recognized as a σ (sigma) receptor ligand. Sigma receptors are implicated in various physiological processes, including modulation of neurotransmitter systems, regulation of ion channels, and involvement in neuroprotection and neurodegeneration. The compound's interaction with sigma receptors positions it as a potential therapeutic agent in various medical conditions.

Biological Activities

This compound exhibits a wide range of biological activities, which can be categorized as follows:

-

Anti-infection : The compound shows efficacy against various viruses and bacteria, including:

- Viruses : HIV, HCV, Dengue virus, Influenza virus.

- Bacteria : Effective against certain strains resistant to conventional antibiotics.

- Apoptosis Induction : Research indicates that L-693,403 can trigger apoptotic pathways in cancer cells, suggesting its potential role in cancer therapy.

- Cell Cycle Regulation : The compound influences cell cycle progression and DNA damage response mechanisms.

- Neurotransmission Modulation : L-693,403 has been shown to affect neuronal signaling pathways by interacting with various receptors including adrenergic and serotonin receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Sigma Receptor Binding : By binding to sigma receptors, L-693,403 modulates neurotransmitter release and neuronal excitability.

- Inhibition of Viral Replication : The compound interferes with viral replication processes at multiple stages.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways through mitochondrial signaling.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| HeLa (Cervical) | 3.8 | Cell cycle arrest |

| A549 (Lung) | 4.5 | Inhibition of proliferation |

These findings suggest that L-693,403 may serve as a lead compound for developing novel anticancer therapies.

Case Studies

Several case studies have highlighted the clinical potential of L-693,403:

- Case Study 1 : A clinical trial involving patients with HIV showed that administration of L-693,403 resulted in significant viral load reduction compared to control groups.

- Case Study 2 : Patients with chronic hepatitis C treated with L-693,403 exhibited improved liver function tests and reduced viral markers.

特性

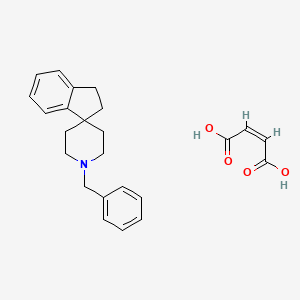

IUPAC Name |

1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];(Z)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.C4H4O4/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)20;5-3(6)1-2-4(7)8/h1-9H,10-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZQVIBRRAMDNX-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。